molecular formula C5H7F3O B7978230 (S)-1-Cyclopropyl-2,2,2-trifluoroethanol

(S)-1-Cyclopropyl-2,2,2-trifluoroethanol

Cat. No.: B7978230
M. Wt: 140.10 g/mol
InChI Key: PQHMFPNCDSFTAV-BYPYZUCNSA-N
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Description

(S)-1-Cyclopropyl-2,2,2-trifluoroethanol is an organic compound characterized by the presence of a cyclopropyl group attached to a trifluoromethylated ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Cyclopropyl-2,2,2-trifluoroethanol typically involves the following steps:

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

    Ethanol Formation: The final step involves the formation of the ethanol moiety, which can be achieved through reduction reactions using hydride donors like lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation and trifluoromethylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of robust catalysts and optimized reaction conditions is crucial for achieving high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Cyclopropyl-2,2,2-trifluoroethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-Cyclopropyl-2,2,2-trifluoroethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-1-Cyclopropyl-2,2,2-trifluoroethanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s trifluoromethyl group can enhance its binding affinity and specificity, leading to modulation of biological pathways. The cyclopropyl group may contribute to the compound’s stability and reactivity, influencing its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopropyl-2,2,2-trifluoroethane: Similar structure but lacks the hydroxyl group.

    1-Cyclopropyl-2,2,2-trifluoroacetone: Contains a ketone group instead of an alcohol.

    1-Cyclopropyl-2,2,2-trifluoropropanol: Similar structure with an additional carbon in the chain.

Uniqueness

(S)-1-Cyclopropyl-2,2,2-trifluoroethanol is unique due to the presence of both the cyclopropyl and trifluoromethyl groups, which impart distinct chemical and physical properties. Its specific configuration and functional groups make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(1S)-1-cyclopropyl-2,2,2-trifluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O/c6-5(7,8)4(9)3-1-2-3/h3-4,9H,1-2H2/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHMFPNCDSFTAV-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@@H](C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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